molecular formula C20H18ClFN4O2 B12273436 N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide

Cat. No.: B12273436
M. Wt: 400.8 g/mol
InChI Key: AFUQXIQVXCUYNI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired ethanediamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases involved in signaling pathways, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyridin-2(1H)-one

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClFN4O2

Molecular Weight

400.8 g/mol

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide

InChI

InChI=1S/C20H18ClFN4O2/c1-26-12-15(11-24-26)14-4-2-13(3-5-14)8-9-23-19(27)20(28)25-16-6-7-18(22)17(21)10-16/h2-7,10-12H,8-9H2,1H3,(H,23,27)(H,25,28)

InChI Key

AFUQXIQVXCUYNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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